1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine

Description

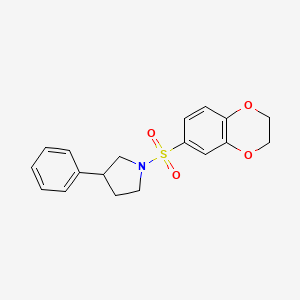

This compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and at the 1-position with a sulfonamide-linked 2,3-dihydro-1,4-benzodioxin moiety.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-24(21,16-6-7-17-18(12-16)23-11-10-22-17)19-9-8-15(13-19)14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDUMJQASVXANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzodioxin moiety.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

N,N-Dimethylformamide (DMF): Used as a solvent in substitution reactions.

Lithium Hydride (LiH): Acts as a base and catalyst in the synthesis.

Aqueous Sodium Carbonate (Na2CO3): Used to control the pH during the initial synthesis step.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial agents and enzyme inhibitors.

Materials Science: It can be used in the synthesis of advanced materials with specific properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is particularly relevant in its antibacterial and enzyme inhibitory properties .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

| Compound Name | Core Structure | Key Substituents/Functional Groups | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine (Target) | Benzodioxin + Pyrrolidine | Sulfonamide, Phenyl | ~345* | High polarity due to sulfonyl group |

| 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | Benzodioxin + Tetrazole + Thiophene | Tetrazole, Thiophene, Benzodiazepinone | Not reported | Enhanced π-π interactions; 76% synthesis yield |

| N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide | Benzoxazine + Benzothiophene | Carboxamide, Trifluorophenyl, Isopropyl | Not reported | Antiparasitic activity (heartworm treatment) |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxy-pyridin-3-amine | Benzodioxin + Pyridine | Methoxy-pyridine, Dimethylaminomethylphenyl | 391.46 | Research use only; unvalidated for therapeutics |

*Calculated based on formula C₁₈H₁₉NO₄S.

Electronic and Pharmacokinetic Properties

- Lipophilicity: The dimethylaminomethylphenyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s sulfonamide may reduce membrane permeability .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine is a compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H22N2O7S2

- Molecular Weight : 454.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antioxidant , anti-inflammatory , and cytotoxic properties.

- Antioxidant Activity : The compound has shown moderate radical-scavenging activity, which suggests its potential in reducing oxidative stress in cells. This activity is often measured against known antioxidants like Trolox and nordihydroguaiaretic acid (NDGA) .

- Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. The presence of specific moieties in the compound enhances its inhibitory effects on these enzymes .

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, such as HL-60 cells (human promyelocytic leukemia), suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Moderate radical-scavenging activity | |

| Anti-inflammatory | Inhibition of LOX enzymes | |

| Cytotoxicity | Significant cytotoxic effects on HL-60 cells |

Case Study 1: Antioxidant Evaluation

In a comparative study, the antioxidant activity of this compound was assessed alongside other compounds. Results indicated that at a concentration of 100 µM, this compound exhibited a radical-scavenging capacity comparable to established antioxidants .

Case Study 2: Anti-inflammatory Mechanism

A study focusing on the inhibition of LOX revealed that derivatives containing the benzodioxin moiety displayed enhanced anti-inflammatory properties. The specific structural features were crucial for their biological efficacy .

Case Study 3: Cytotoxicity Assessment

Research conducted on various coumarin derivatives showed that certain modifications led to increased cytotoxicity against leukemia cells. The findings suggest that similar modifications in the structure of this compound could enhance its therapeutic potential .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine?

Methodological Answer: Synthesis optimization requires attention to:

- Reagent Selection : Use of sulfonylating agents (e.g., chlorosulfonic acid) for functionalizing the benzodioxin ring .

- Reaction Conditions : Microwave-assisted synthesis (e.g., 150°C in DMF with potassium carbonate) improves yield and reduces reaction time .

- Purification : Column chromatography or recrystallization to isolate the compound from byproducts (e.g., unreacted pyrrolidine derivatives) .

- Validation : Confirm purity via HPLC (>98%) and structural integrity via H NMR (e.g., δ 7.35–7.29 ppm for aromatic protons) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Methodological Answer:

- In vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination.

- Structural Analogues : Compare activity with similar compounds (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid) to establish structure-activity relationships (SAR) .

- Controls : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) to minimize false positives.

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced selectivity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., G-protein-coupled receptors) to prioritize derivatives for synthesis .

- Machine Learning : Train models on existing SAR data to predict novel substituents for the pyrrolidine or benzodioxin moieties .

Q. What experimental strategies resolve contradictions in biological data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., cytotoxicity vs. target-specific activity) to identify confounding variables (e.g., cell line variability) .

- Dose-Response Refinement : Test compound activity at finer concentration gradients (e.g., 0.1–100 µM) to clarify EC discrepancies .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Q. How can researchers design scalable reaction pathways for industrial-grade purity?

Methodological Answer:

- Process Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) using response surface methodology (RSM) .

- Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to achieve >99% purity at scale .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.